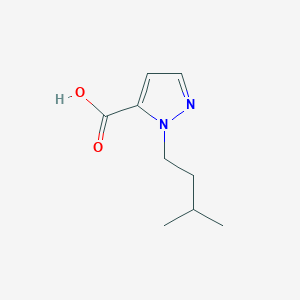![molecular formula C6H3ClN4O2 B15328688 3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328688.png)
3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic aromatic organic compound belonging to the pyrazolo[4,3-b]pyridine family This compound features a pyrazole ring fused to a pyridine ring, with chlorine and nitro groups attached at the 3rd and 6th positions, respectively
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 3-chloropyridine with nitro compounds under specific conditions, such as heating in the presence of a strong acid catalyst.
Modern Approaches: Advanced synthetic methods include the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial-scale production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 3-chloro-6-amino-1H-pyrazolo[4,3-b]pyridine.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used for substitution reactions.
Major Products Formed:
Nitroso Derivatives: Resulting from the oxidation of the nitro group.
Amine Derivatives: Resulting from the reduction of the nitro group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
科学研究应用
3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent and in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects such as anti-inflammatory activity. The exact mechanism can vary depending on the specific application and the biological system .
相似化合物的比较
3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine is structurally similar to other pyrazolo[4,3-b]pyridine derivatives, such as 3-chloro-1H-pyrazolo[4,3-b]pyridine and 6-nitro-1H-pyrazolo[4,3-b]pyridine. the presence of both chlorine and nitro groups at specific positions gives it unique chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it distinct from its analogs.
List of Similar Compounds
3-Chloro-1H-pyrazolo[4,3-b]pyridine
6-Nitro-1H-pyrazolo[4,3-b]pyridine
3-Chloro-6-amino-1H-pyrazolo[4,3-b]pyridine
3-Chloro-6-methyl-1H-pyrazolo[4,3-b]pyridine
属性
分子式 |
C6H3ClN4O2 |
|---|---|
分子量 |
198.57 g/mol |
IUPAC 名称 |
3-chloro-6-nitro-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-5-4(9-10-6)1-3(2-8-5)11(12)13/h1-2H,(H,9,10) |
InChI 键 |
QQDOQGGCUMFFEO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C(NN=C21)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
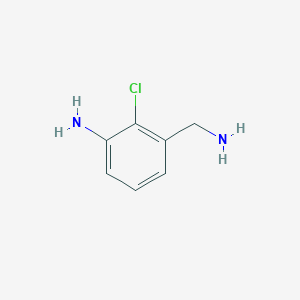

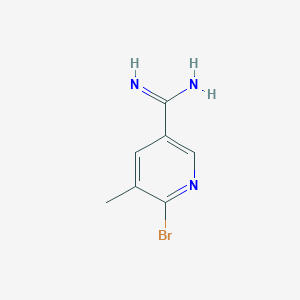
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)
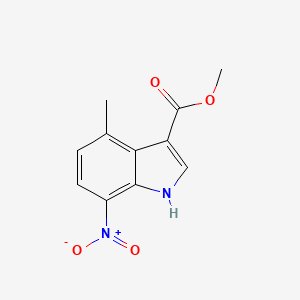

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328628.png)
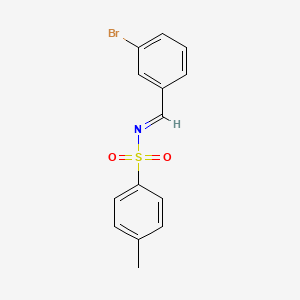
![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
![Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-](/img/structure/B15328654.png)

